![molecular formula C8H7ClIN B1521501 3-Allyl-2-chloro-4-iodopyridine CAS No. 1142192-13-9](/img/structure/B1521501.png)
3-Allyl-2-chloro-4-iodopyridine
Overview
Description
3-Allyl-2-chloro-4-iodopyridine is a halogenated heterocycle with the empirical formula C8H7ClIN . It has a molecular weight of 279.51 . The compound is solid in form .
Molecular Structure Analysis
The SMILES string for 3-Allyl-2-chloro-4-iodopyridine is Clc1nccc(I)c1CC=C . This indicates that the molecule contains a pyridine ring with chlorine and iodine substituents, and an allyl group attached to the ring .Physical And Chemical Properties Analysis
3-Allyl-2-chloro-4-iodopyridine is a solid . Its molecular formula is C8H7ClIN and it has a molecular weight of 279.51 .Scientific Research Applications
Catalysis and Organic Synthesis
Alkene Epoxidation and Aziridination : Iron(II) salts combined with tridentate ligands have been shown to catalyze the epoxidation and aziridination of alkenes efficiently, with allylic-substituted cycloalkenes achieving excellent diastereoselectivities. This demonstrates the potential of using related pyridine derivatives in catalysis to achieve high selectivity in transformations (Liu et al., 2008).
Halogen-Dance Reaction : The synthesis and functionalization of iodopyridines, including 3-Allyl-2-chloro-4-iodopyridine analogs, have been utilized in the metalation of aryl iodides. This technique allows for the ortho-directed lithiation of iodopyridines, demonstrating the compound's utility in complex organic synthesis and the preparation of polysubstituted pyridines (Cochennec et al., 1995).
Material Science
- Electrocatalytic Properties : Cobalt-bipyridyl-polypyrrole film electrodes have been synthesized and investigated for their electrocatalytic properties. The study on these films, which may involve derivatives of pyridine like 3-Allyl-2-chloro-4-iodopyridine, shows potential applications in catalytic reductions and the development of functional materials for energy conversion (Daire et al., 1987).
Biological Studies
- Protein Modification : Research on 4-halopyridines, including structural analogs of 3-Allyl-2-chloro-4-iodopyridine, has explored their use as selective, tunable, and switchable covalent protein modifiers. These compounds have demonstrated potential for the development of chemical probes, highlighting their application in biochemical research and drug discovery (Schardon et al., 2017).
Luminescent Agents
- Fluorescence Microscopy : The 3-chloromethylpyridyl bipyridine fac tricarbonyl rhenium cation, a compound related to 3-Allyl-2-chloro-4-iodopyridine, has been identified as a thiol-reactive luminescent agent. It accumulates in mitochondria, offering a novel approach for targeting and imaging biological entities with luminescent agents (Amoroso et al., 2008).
Safety and Hazards
properties
IUPAC Name |
2-chloro-4-iodo-3-prop-2-enylpyridine | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H7ClIN/c1-2-3-6-7(10)4-5-11-8(6)9/h2,4-5H,1,3H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XBNJCPXJPFDTDG-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C=CCC1=C(C=CN=C1Cl)I | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H7ClIN | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90673929 | |
Record name | 2-Chloro-4-iodo-3-(prop-2-en-1-yl)pyridine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90673929 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
279.50 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
3-Allyl-2-chloro-4-iodopyridine | |
CAS RN |
1142192-13-9 | |
Record name | Pyridine, 2-chloro-4-iodo-3-(2-propen-1-yl)- | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=1142192-13-9 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 2-Chloro-4-iodo-3-(prop-2-en-1-yl)pyridine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90673929 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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